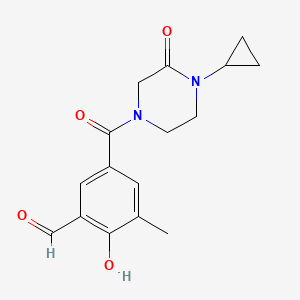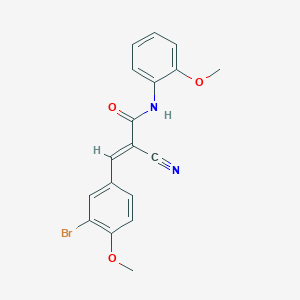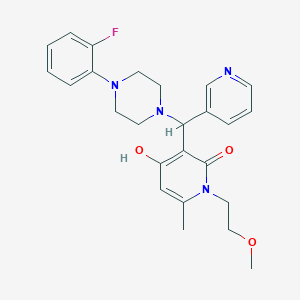![molecular formula C22H28N4O B2763538 4-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile CAS No. 2320419-17-6](/img/structure/B2763538.png)
4-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
作用機序
The mechanism of action of 4-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile involves the inhibition of certain enzymes, such as phosphodiesterases and protein kinases. The compound binds to the active site of these enzymes, preventing them from carrying out their normal function. This results in a decrease in the activity of these enzymes, which can lead to a reduction in the symptoms of various diseases.
Biochemical and Physiological Effects:
The compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of certain enzymes involved in the inflammatory response. The compound has also been found to inhibit the growth of cancer cells by preventing the activation of certain signaling pathways involved in cell proliferation. Additionally, the compound has been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes.
実験室実験の利点と制限
The compound has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, the compound has been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, the compound also has some limitations for lab experiments. It can be difficult to work with due to its low solubility in water, and it may not be suitable for certain assays or experiments.
将来の方向性
There are several future directions for research on 4-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile. One potential direction is to investigate its potential as a treatment for other diseases, such as neurodegenerative disorders or cardiovascular disease. Additionally, further research could be done to optimize the synthesis method for the compound or to develop new derivatives with improved properties. Finally, more studies could be done to elucidate the compound's mechanism of action and to identify new targets for its activity.
合成法
The synthesis of 4-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile involves the reaction between 4-(piperidin-1-ylmethyl)benzonitrile and 6-tert-butyl-3-(chloromethyl)pyridazine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide or N-methylpyrrolidone. The final product is obtained after purification by column chromatography or recrystallization.
科学的研究の応用
The compound has been found to have potential applications in the field of medicine. It has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. The compound has been shown to inhibit the activity of certain enzymes, such as phosphodiesterases and protein kinases, which play a role in the development of various diseases.
特性
IUPAC Name |
4-[[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O/c1-22(2,3)20-8-9-21(25-24-20)27-16-19-10-12-26(13-11-19)15-18-6-4-17(14-23)5-7-18/h4-9,19H,10-13,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTRYDDHMNKUGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)CC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2763456.png)
![Spiro[2.6]nonan-7-amine;hydrochloride](/img/structure/B2763461.png)
![Tert-butyl (3aS,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole-6a-carboxylate;hydrochloride](/img/structure/B2763462.png)
![2,6-Dimethylimidazo[1,2-a]pyridine](/img/structure/B2763464.png)
![5-((2-chlorobenzyl)thio)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2763465.png)
![5-tert-butyl-2-methoxy-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzenesulfonamide](/img/structure/B2763466.png)

![2,3,3a,5,6,6a-Hexahydrofuro[3,2-b]furan-5-ylmethanamine](/img/structure/B2763469.png)

![5,6-dichloro-2-methyl-N-(propan-2-yl)-N-[(pyridin-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2763471.png)

![1-(3-(methylthio)phenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2763473.png)

